CLK-IN-T3N is a small molecule compound primarily recognized for its selective inhibition of CDC2-like kinases, particularly DYRK1A and DYRK1B. This compound has gained attention in the field of cancer research due to its potential role in modulating alternative splicing processes that are often dysregulated in various cancers. The molecular formula of CLK-IN-T3N is CHNO, with a molecular weight of 482.58 g/mol. Its unique structure and mechanism make it a valuable tool for studying kinase-related pathways and their implications in disease.
CLK-IN-T3N was developed as part of research efforts focused on identifying effective inhibitors of CDC2-like kinases, which are implicated in regulating cell cycle progression and alternative splicing. The compound is classified under small molecule inhibitors, specifically targeting the CLK family of kinases, which includes CLK1, CLK2, CLK3, and CLK4. Its development is part of a broader initiative to explore the therapeutic potential of kinase inhibitors in oncology .
The synthesis of CLK-IN-T3N typically involves multi-step organic reactions that include the formation of key intermediates followed by coupling reactions to construct the final compound. While specific synthetic routes can vary, common methods include:
CLK-IN-T3N features a complex molecular structure characterized by multiple aromatic rings and functional groups that contribute to its binding affinity and selectivity for CDC2-like kinases. The structural motifs include:
The three-dimensional conformation can be analyzed using X-ray crystallography or NMR spectroscopy to confirm binding interactions with target proteins. Computational modeling can also provide insights into binding affinities and interaction dynamics .
CLK-IN-T3N participates in various biochemical reactions primarily through its role as a kinase inhibitor:
The compound exhibits IC values of approximately 260 nM against DYRK1A and 230 nM against DYRK1B, indicating its potency as a selective inhibitor .
CLK-IN-T3N exerts its biological effects primarily through the inhibition of CDC2-like kinases involved in splicing regulation:
Experimental studies demonstrate that treatment with CLK-IN-T3N results in significant changes in cell cycle dynamics and apoptosis rates in cancer cell lines .
CLK-IN-T3N is primarily utilized in scientific research focusing on:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: